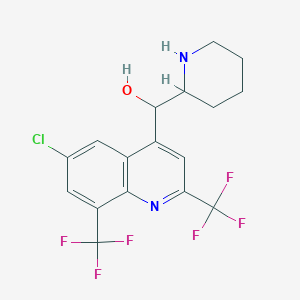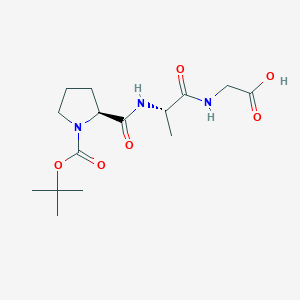
Boc-Pro-Ala-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Pro-Ala-Gly-OH is a peptide compound composed of the amino acids proline, alanine, and glycine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the proline. This compound is commonly used in peptide synthesis and biochemical studies due to its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Boc-protected proline to a resin. The subsequent amino acids, alanine and glycine, are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Pro-Ala-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The proline residue can be oxidized to hydroxyproline using reagents like hydrogen peroxide.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Hydrolysis: Free amino acids (proline, alanine, glycine).
Oxidation: Hydroxyproline-containing peptides.
Substitution: Peptides with different protecting groups or functional groups.
Applications De Recherche Scientifique
Boc-Pro-Ala-Gly-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-Pro-Ala-Gly-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group of proline, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Gly-Pro-OH: A similar peptide with glycine and proline, used in peptide synthesis and biochemical studies.
Boc-Ala-Pro-Gly-OMe: Another related compound with a methyl ester group, used as a substrate in enzymatic studies.
Uniqueness
Boc-Pro-Ala-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination provides stability and versatility, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C15H25N3O6 |
|---|---|
Poids moléculaire |
343.38 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1 |
Clé InChI |
YUZAMVJFOVNJLN-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


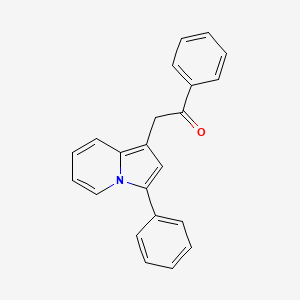
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
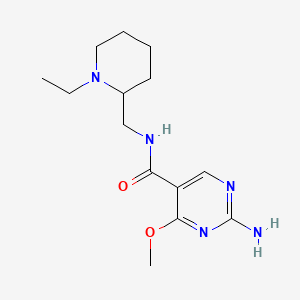
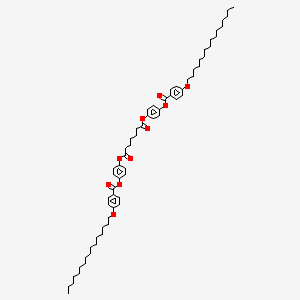
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

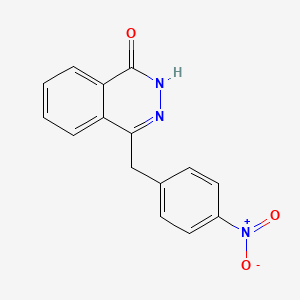
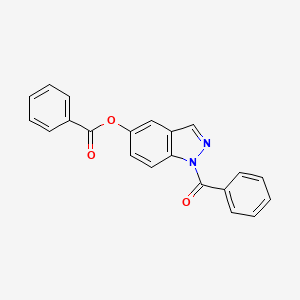
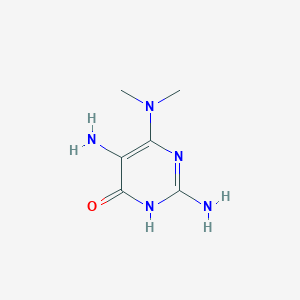
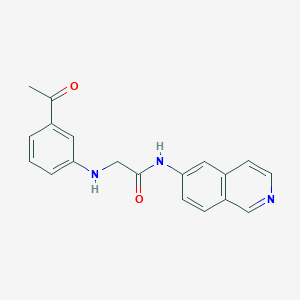
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
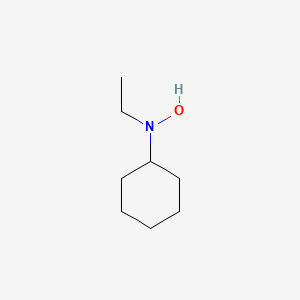
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
